Alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine” are chemical compounds that are used in the production of various polymers and resins . These compounds are typically used as additives to improve the stability and durability of the final products .

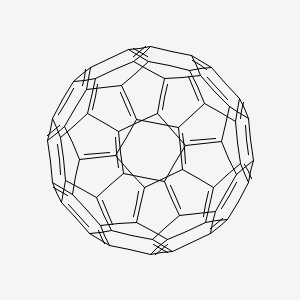

Molecular Structure Analysis

The exact molecular structure of this compound is not specified because it is not a discrete structure . It is a complex mixture of polymers and reaction products, which makes it difficult to represent with a single molecular structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-defined due to its complex nature. It is a UVCB substance, which stands for "Unknown or Variable composition, Complex reaction products or Biological materials" .

Aplicaciones Científicas De Investigación

Production of Various Polymers and Resins

This compound is used in the production of various polymers and resins . These polymers and resins are typically used as additives to improve the stability and durability of the final products .

Industrial Applications

In the United States, the commercial use of unsaturated polyester resins, which are made using this compound, accounts for the major consumption of maleic anhydride . Approximately 2.2 billion kilograms/year of unsaturated polyester resins are employed to manufacture a variety of products .

Fiber-Reinforced Plastic (FRP) Industry

In the fiber-reinforced plastic (FRP) industry, unsaturated polyester resins made from this compound are widely employed as thermoset resins . The broad applications of unsaturated polyester resins are due to their low cost, ease of processability, fast curing, and excellent mechanical properties .

Production of Unsaturated Polyester Resins

Unsaturated polyester resins are produced by condensation of dibasic organic acids and dihydric alcohols that are subsequently cured in the presence of diluent monomers . This compound plays a crucial role in this process .

Experimental/Research Use

This compound is also used for experimental and research purposes . It is often used in the study of polymerization processes and the development of new materials .

Additive in the Production of Glass Fiber

This compound is used as an additive in the production of glass fiber . It helps to improve the mechanical properties of the final product .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of Alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine are polymers and resins . These compounds are typically used as additives to improve the stability and durability of the final products .

Mode of Action

The compound interacts with its targets by increasing their chemical and thermal stability . This makes the polymers and resins more resistant to degradation from environmental factors such as sunlight .

Result of Action

The result of the compound’s action is increased chemical and thermal stability of the polymers and resins . This leads to a reduction in their degradation from environmental factors such as sunlight, thereby extending their lifespan and effectiveness .

Action Environment

The efficacy and stability of Alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine are influenced by environmental factors. For instance, exposure to sunlight can lead to degradation of the polymers and resins . The addition of this compound increases their resistance to such environmental factors, thereby enhancing their stability and efficacy .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine can be achieved through the reaction of alpha-olefins with maleic anhydride in the presence of a free radical initiator. The resulting maleic anhydride adduct can then be reacted with 2,2,6,6-tetramethyl-4-piperidinamine to form the desired product.", "Starting Materials": [ "Alpha-olefins (C20-24)", "Maleic anhydride", "Free radical initiator", "2,2,6,6-tetramethyl-4-piperidinamine" ], "Reaction": [ "Mix alpha-olefins with maleic anhydride in a suitable solvent", "Add a free radical initiator to the mixture and heat to initiate the reaction", "Allow the reaction to proceed until the desired maleic anhydride adduct is formed", "Add 2,2,6,6-tetramethyl-4-piperidinamine to the reaction mixture", "Heat the mixture to a suitable temperature and allow the reaction to proceed until the desired product is obtained" ] } | |

Número CAS |

152261-33-1 |

Nombre del producto |

Alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine |

Fórmula molecular |

C11H13NO2 |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,6S)-6-[(1R)-1-hydroxyethyl]-3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1176875.png)